L-sorbosone

Description

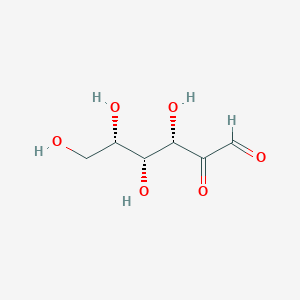

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMIDLYWOTSGK-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49865-02-3 | |

| Record name | Sorbosone, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049865023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SORBOSONE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9VR049A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

L Sorbosone Biosynthesis and Integrated Metabolic Pathways

L-Sorbosone as a Central Metabolite in L-Ascorbic Acid Biosynthesis

This compound serves as a pivotal junction in the metabolic pathways leading to the synthesis of L-ascorbic acid. Its formation and subsequent conversion are key steps in both microbial fermentation processes for industrial Vitamin C production and in the proposed biosynthetic routes within plants.

The Microbial Sorbosone Pathway to 2-Keto-L-Gulonic Acid (2-KGA)

In various microorganisms, particularly acetic acid bacteria, this compound is an essential intermediate in the conversion of L-sorbose to 2-KGA, a direct precursor for the industrial synthesis of Vitamin C. mdpi.comnih.gov This pathway is a cornerstone of the widely used two-step fermentation process for Vitamin C production. mdpi.com

The initial step in this microbial pathway is the oxidation of L-sorbose to this compound. This reaction is catalyzed by the enzyme L-sorbose dehydrogenase (SDH). nih.govwikipedia.orgoup.com This membrane-bound enzyme belongs to the oxidoreductase family and facilitates the conversion of L-sorbose to 1-dehydro-L-sorbose, which is chemically identical to this compound. wikipedia.org

Several microorganisms, including various species of Gluconobacter and Ketogulonicigenium, are known to possess L-sorbose dehydrogenase activity. nih.govoup.comnih.gov For instance, L-sorbose dehydrogenase has been isolated and characterized from Gluconobacter melanogenus UV10 and Gluconobacter oxydans T-100. nih.govwikipedia.org The activity of this enzyme can be influenced by metal ions, with Co2+ stimulating its activity and Cu2+ acting as an inhibitor. wikipedia.org

Another related enzyme, L-sorbose oxidase, also acts on L-sorbose. However, it catalyzes the conversion of L-sorbose to 5-dehydro-D-fructose, a different product than this compound. microbialtec.comwikipedia.org

Following its formation, this compound is further oxidized to 2-keto-L-gulonic acid (2-KGA). This conversion is mediated by the enzyme this compound dehydrogenase (SNDH). nih.govuniprot.orgnih.gov SNDH is a key enzyme in the biosynthesis of 2-KGA and has been identified and studied in organisms such as Gluconobacter oxydans and Ketogulonicigenium vulgare. mdpi.comnih.gov

Interestingly, some bacteria possess bifunctional enzymes, known as sorbose/sorbosone dehydrogenases (SSDH), which can catalyze both the conversion of L-sorbose to this compound and the subsequent oxidation of this compound to 2-KGA. mdpi.comnih.gov Ketogulonicigenium vulgare WSH-001, for example, has been found to contain multiple sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases, highlighting the importance of these enzymes in 2-KGA production. mdpi.comnih.gov The presence of multiple isoenzymes for both SSDH and SNDH in K. vulgare is thought to enhance the rate of 2-KGA synthesis and increase the organism's adaptability to different environmental conditions. mdpi.com

The industrial production of 2-KGA often utilizes a co-culture system of Ketogulonicigenium vulgare and a helper strain, such as Bacillus megaterium, to efficiently convert L-sorbose to 2-KGA. nih.govnih.gov Metabolically engineered Escherichia coli strains overexpressing sorbose/sorbosone dehydrogenases have also been developed for the production of 2-KGA. nih.govresearchgate.net

Direct Microbial Biosynthesis of L-Ascorbic Acid from this compound

While the primary industrial route involves the chemical conversion of 2-KGA to L-ascorbic acid, some microorganisms are capable of directly synthesizing L-ascorbic acid from this compound. Ketogulonicigenium vulgare DSM 4025, a known producer of 2-KGA, has been shown to surprisingly produce L-ascorbic acid when provided with this compound as a substrate. nih.govsigmaaldrich.com Under resting cell conditions, this strain was able to produce 1.37 g/L of L-ascorbic acid from 5.00 g/L of this compound. nih.gov This discovery marked the first report of bacteria producing Vitamin C via an this compound intermediate. nih.gov The proposed precursor for this direct formation of L-ascorbic acid is the putative furanose form of this compound. nih.gov

This compound's Role in Plant L-Ascorbic Acid Metabolism

The biosynthesis of L-ascorbic acid in plants is a complex process with multiple proposed pathways. oup.comdntb.gov.uascielo.br While the D-mannose/L-galactose pathway is considered the primary route, evidence suggests a potential role for this compound as an intermediate in alternative pathways. scielo.brnih.gov

Early research proposed a pathway for L-ascorbic acid biosynthesis in plants that involved the conversion of D-glucose to D-glucosone, followed by its conversion to this compound. nih.govnih.govoup.com Subsequent oxidation of this compound would then lead to the formation of L-ascorbic acid. oup.com

Studies using detached bean and spinach leaves have provided evidence supporting the role of this compound as a putative intermediate. nih.gov In these experiments, L-[U-14C]sorbosone was found to be an effective precursor for the synthesis of radiolabeled L-ascorbic acid. nih.gov Furthermore, an NADP-dependent dehydrogenase that catalyzes the conversion of this compound to L-ascorbic acid has been isolated and partially purified from both bean (Phaseolus vulgaris L.) and spinach (Spinacia oleracea L.) leaves. oup.comamanote.comnih.gov

Table 1: Properties of NADP-Dependent this compound Dehydrogenase from Bean and Spinach

| Property | Bean Enzyme | Spinach Enzyme |

| Molecular Mass (kDa) | 21 | 29 |

| Km for this compound (mM) | 12 ± 2 | 18 ± 2 |

| Km for NADP+ (mM) | 0.14 ± 0.05 | 1.2 ± 0.5 |

| Data sourced from Loewus et al. (1990) oup.comnih.gov |

Comparative Analysis with Alternative Ascorbate (B8700270) Precursors

The industrial production of L-ascorbic acid has historically relied on the Reichstein process, which utilizes D-sorbitol as a starting material and proceeds through L-sorbose. tandfonline.com this compound is a critical intermediate in this pathway. However, alternative biosynthetic routes exist in nature, employing different precursors. A prominent alternative is the plant pathway, which uses L-galactose and does not involve this compound. nih.gov Instead, L-galactose is oxidized to L-galactono-1,4-lactone, the direct precursor to L-ascorbic acid. elifesciences.org

Another significant pathway, often explored for microbial production, involves D-galacturonic acid. Overexpression of a D-galacturonate reductase in plants has been shown to increase ascorbate levels, suggesting this can be a viable, albeit alternative, route. nih.govoup.com The L-gulose pathway is another proposed route where L-gulose is eventually converted to L-ascorbic acid. researchgate.netconsensus.app

The choice of precursor and pathway significantly impacts the efficiency and number of steps required for synthesis. While the D-sorbitol to L-sorbose pathway is well-established industrially, research into direct fermentation routes using genetically modified organisms seeks to streamline production. For example, processes that directly convert L-sorbose to 2-keto-L-gulonic acid (2-KLG), a downstream intermediate, are of high interest. researchgate.net Some novel enzymes have even been identified that can directly oxidize this compound to L-ascorbic acid, potentially bypassing the need for chemical rearrangement of 2-KLG and offering a more direct biological route from D-sorbitol. docksci.com

| Precursor | Key Intermediate(s) | Primary Organism/System | Common End Product Before Ascorbate |

| D-Sorbitol | L-Sorbose, This compound | Microbial Fermentation (e.g., Gluconobacter, Ketogulonicigenium) | 2-keto-L-gulonic acid (2-KLG) |

| L-Galactose | L-Galactono-1,4-lactone | Plants | L-Galactono-1,4-lactone |

| D-Galacturonic Acid | L-Galactonic acid | Plants, some algae | L-Galactono-1,4-lactone |

| L-Gulose | L-Gulono-1,4-lactone | Animals, potential in engineered plants | L-Gulono-1,4-lactone |

This compound Metabolic Networks Across Diverse Microorganisms

The conversion of L-sorbose to 2-keto-L-gulonic acid (2-KLG), the immediate precursor of Vitamin C, is a critical step in industrial biosynthesis. This biotransformation often proceeds via the intermediate this compound and is carried out by various bacteria, each with unique enzymatic machinery.

Pathways in Pseudomonas Species

Various species of Pseudomonas are capable of producing 2-KLG from L-sorbose, a process that implies the metabolism of this compound. tandfonline.com These bacteria possess metabolic pathways that can catabolize a wide range of sugars and their derivatives. nih.govnih.govplos.orgcore.ac.uk While Pseudomonas strains were among the first microorganisms identified for 2-KLG production, their yields were initially low. tandfonline.com The pathway involves dehydrogenases that oxidize L-sorbose, likely forming this compound, which is then further oxidized to 2-KLG. The specific lactate (B86563) dehydrogenases found in Pseudomonas aeruginosa demonstrate its capacity to process related sugar acid molecules. biorxiv.org

Pathways in Gluconobacter Species

Gluconobacter is a key genus in the industrial production of Vitamin C precursors. caister.com Gluconobacter oxydans is widely used to convert D-sorbitol to L-sorbose in the first step of the two-step fermentation process. encyclopedia.pub Furthermore, species like Gluconobacter melanogenus can directly produce 2-KLG from L-sorbose. tandfonline.com The metabolic pathway in Gluconobacter involves a membrane-bound L-sorbose dehydrogenase that converts L-sorbose to this compound, and a cytosolic NAD(P)-dependent this compound dehydrogenase (SNDH) that subsequently converts this compound to 2-KLG. researchgate.netresearchgate.net SNDH is a crucial enzyme in this process, and its activity can be a rate-limiting factor in 2-KLG production. nih.govnih.govacs.org

| Enzyme | Location | Substrate | Product | Cofactor |

| L-Sorbose Dehydrogenase (SDH) | Membrane | L-Sorbose | This compound | - |

| This compound Dehydrogenase (SNDH) | Cytosol | This compound | 2-keto-L-gulonic acid (2-KLG) | NAD/NADP |

Pathways in Ketogulonicigenium vulgare

Ketogulonicigenium vulgare is the primary microorganism used in the second step of the two-step fermentation process, where it converts L-sorbose into 2-KLG with high efficiency. encyclopedia.puboup.com This bacterium, however, often requires a symbiotic relationship with a "helper" strain, such as Bacillus megaterium, to grow effectively and produce 2-KLG. encyclopedia.puboup.commdpi.com

The enzymatic pathway in K. vulgare is complex, involving multiple dehydrogenases. mdpi.com It possesses sorbose/sorbosone dehydrogenases (SSDH) and sorbosone dehydrogenases (SNDH). nih.govresearchgate.net Some SSDH enzymes can catalyze the direct conversion of L-sorbose to 2-KLG, while others convert L-sorbose to this compound. nih.govresearchgate.net The SNDH enzymes are then responsible for oxidizing this compound to 2-KLG. researchgate.net The genome of K. vulgare contains several genes for these key dehydrogenases, and the absence or presence of certain genes can impact the strain's productivity. nih.govuniprot.org

Pathways in Acetobacter and Gluconacetobacter Species

Acetobacter and Gluconacetobacter are genera of acetic acid bacteria known for their oxidative fermentation capabilities. nih.gov Like the closely related Gluconobacter, they can oxidize various sugars and alcohols. nih.gov Gluconacetobacter liquefaciens has been identified as a producer of L-sorbose from D-sorbitol and possesses an this compound dehydrogenase that converts this compound into 2-KLG. uniprot.orgthaiscience.info The metabolic machinery in these bacteria is adapted for the partial oxidation of carbohydrates, making them suitable for biotransformation processes involving intermediates like this compound. nih.gov

Interconnections with Other Sugar Acid Metabolism

The metabolism of this compound is closely linked to the broader network of sugar and sugar acid metabolism within microorganisms. The enzymes involved, particularly dehydrogenases, often exhibit broad substrate specificity. For instance, the conversion of L-sorbose to this compound and then to 2-KLG is part of a larger oxidative pathway that can intersect with the metabolism of other sugars like glucose. caister.com In Gluconobacter, the oxidation of glucose leads to gluconic acid, which shares metabolic space with the sorbose oxidation pathway. researchgate.net These pathways are crucial for the cell's energy production and are interconnected with central metabolic routes like the pentose (B10789219) phosphate (B84403) pathway. The regulation of these interconnected pathways is vital for maintaining metabolic balance and directing carbon flow toward the desired product, such as 2-KLG. mdpi.com

Regulation and Dynamics of this compound Conversion Pathways

Reversibility of Initial Oxidation Steps

Some related reactions in this metabolic neighborhood, such as the conversion of D-sorbitol to L-sorbose catalyzed by L-sorbose reductase, are known to be reversible. researchgate.net This inherent reversibility in similar sugar alcohol dehydrogenases suggests that under specific cellular conditions, the conversion of this compound back to L-sorbose could occur, although it is not the primary direction of the metabolic flux in organisms geared towards 2-KLG production. The continuous removal of this compound by this compound dehydrogenase ensures that the initial oxidation of L-sorbose is practically unidirectional in a biotechnological setting. nih.gov

A significant regulatory mechanism has been identified in this compound dehydrogenase (SNDH) from Gluconobacter oxydans, the enzyme responsible for the conversion of this compound to 2-KLG. This enzyme possesses a reversible disulfide bond that can switch between an oxidized and a reduced state. researchgate.net This redox switch, influenced by the intracellular environment, can open or close the substrate pocket, thereby controlling the enzyme's activity. researchgate.net This finding highlights a sophisticated control mechanism at the step immediately following this compound formation, which in turn would influence the dynamics of the preceding L-sorbose oxidation.

Cofactor Dependencies and Their Influence on Pathway Flux

The enzymatic conversions in the this compound pathway are critically dependent on specific cofactors, which act as electron acceptors or donors. The availability and the ratio of the oxidized and reduced forms of these cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) and nicotinamide adenine dinucleotide phosphate (NADP+/NADPH), play a pivotal role in modulating the metabolic flux.

This compound dehydrogenase (SNDH) from Gluconobacter oxydans exhibits a dependency on both NADP+ and NAD+ for its catalytic activity, with a slightly higher catalytic rate observed with NADP+. nih.gov However, high concentrations of either cofactor can lead to substrate inhibition, indicating a finely tuned relationship between cofactor concentration and enzyme activity. nih.gov The cellular NAD+/NADH and NADP+/NADPH ratios are indicative of the cell's redox state and energy status and can directly impact the rate of this compound conversion by influencing the activity of dehydrogenases. nih.govnih.gov For instance, a high NAD+/NADH ratio would favor oxidative reactions like the conversion of L-sorbose to this compound and subsequently to 2-KLG.

Furthermore, studies on various sorbose/sorbosone dehydrogenases (SSDHs) and SNDHs from Ketogulonicigenium vulgare have demonstrated the importance of electron acceptors for their function, which are linked to the regeneration of cofactors. nih.gov The efficiency of these enzymes is tied to the cell's ability to maintain an optimal balance of oxidized and reduced cofactors, thereby ensuring a continuous and efficient conversion of L-sorbose to 2-KLG.

The kinetic properties of this compound dehydrogenase from Gluconobacter oxydans highlight its preference for NADP+ as a cofactor, although it can also utilize NAD+. The following table provides a summary of these kinetic parameters.

| Enzyme | Cofactor | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|---|

| Wild-type SNDH | NADP+ | 0.45 | 12.3 | 27.3 |

| Wild-type SNDH | NAD+ | 1.23 | 9.8 | 8.0 |

| M167L mutant | NADP+ | 0.48 | 20.4 | 42.5 |

| V297A mutant | NADP+ | 0.37 | 13.3 | 35.9 |

| M167L/V297A mutant | NADP+ | 0.41 | 26.1 | 63.7 |

Enzymology of L Sorbosone Transformation

L-Sorbose/L-Sorbosone Dehydrogenases (SSDH)

L-Sorbose/L-Sorbosone dehydrogenase (SSDH) is a bifunctional enzyme with the notable capability of catalyzing sequential oxidation reactions. It is a key enzyme in microorganisms like Gluconobacter oxydans and Ketogulonicigenium vulgare which are utilized in the industrial production of 2-KGA. mdpi.comnih.gov

Catalytic Specificity for L-Sorbose and L-Sorbosone Oxidation

SSDH exhibits a dual catalytic function. ucc.ie It first oxidizes L-sorbose to produce this compound. Subsequently, it catalyzes the oxidation of the newly formed this compound to 2-keto-L-gulonic acid (2-KGA). nih.govucc.ie This two-step catalytic activity within a single enzyme makes it a unique quinoprotein dehydrogenase. nih.gov The enzyme demonstrates broad substrate specificity, acting on a variety of primary and secondary alcohols, aldehydes, aldoses, and ketoses, though it does not act on methanol (B129727) or formaldehyde. nih.gov Despite this broad range, it is highly specific for L-sorbose, with other sugars like glucose, mannitol, and sorbitol not serving as substrates for the initial oxidation step. genome.jpmicrobialtec.com In Ketogulonicigenium vulgare, multiple isozymes of SSDH have been identified, which enhances the organism's efficiency and adaptability in converting L-sorbose to 2-KGA. mdpi.comresearchgate.net

Enzyme Isolation and Purification Methodologies

The purification of SSDH has been successfully achieved from various microbial sources. For instance, from Gluconobacter oxydans DSM 4025, the enzyme involved in the oxidation of L-sorbose to 2-KGA has been purified. nih.gov Similarly, L-sorbose/L-sorbosone dehydrogenase from Ketogulonicigenium vulgare S2 has been purified using a combination of standard biochemical techniques. nih.gov These methodologies typically involve initial steps such as ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein from the cell extract, followed by a series of column chromatography steps. nih.gov Common chromatographic methods include anion-exchange chromatography using resins like DEAE Sepharose Fast Flow and Q Sepharose High Performance to separate proteins based on their charge. nih.gov

Coenzyme and Prosthetic Group Characterization (e.g., PQQ, FAD, Cytochrome c)

SSDH is characterized as a quinoprotein, utilizing pyrroloquinoline quinone (PQQ) as its non-covalently bound prosthetic group. nih.gov PQQ is an essential redox cofactor for dehydrogenases that catalyze the oxidation of alcohols and sugars. researchgate.net The enzyme activity can be inhibited by chelating agents like EDTA or EGTA. nih.gov In the electron transport chain, electrons from the oxidation of the substrate by SSDH are transferred to a physiological electron acceptor. nih.gov Studies have identified that cytochrome c, specifically the one isolated from the soluble fraction of Gluconobacter oxydans, can act as this physiological electron acceptor. nih.govresearchgate.net With PQQ as the coenzyme, electrons from SSDH are ultimately transferred to cytochrome c oxidase. mdpi.com Unlike some other dehydrogenases, SSDH is not dependent on FAD (flavin adenine (B156593) dinucleotide).

Oligomeric Structure and Subunit Composition

The L-sorbose/L-sorbosone dehydrogenase purified from Gluconobacter oxydans has an estimated molecular weight of approximately 135,000 Daltons. nih.gov This enzyme is a heterodimer, composed of two distinct subunits with molecular weights of 64,500 and 62,500 Daltons, respectively. nih.gov The unique 2KGA-forming capability of K. vulgare is attributed to this dimeric Ssdh enzyme. scribd.com

Substrate Kinetic Parameters

The kinetic properties of SSDH have been investigated to understand its catalytic efficiency. The optimal pH for the enzyme's activity, as determined by a dye-linked spectrophotometric assay, falls within a broad range of 7.0 to 9.0. nih.gov The systematic characterization of five SSDHs from K. vulgare WSH-001 revealed that only two of these, SSDA1 and SSDA3, exhibit high activity for the direct catalysis of L-sorbose to 2-KLG. nih.gov

Below is an interactive table summarizing the kinetic parameters for various SSDH isozymes from K. vulgare WSH-001.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |

| SSDA1 | L-Sorbose | 15.3 ± 1.2 | 12.8 ± 0.5 | 27.8 | 1.82 |

| This compound | 5.8 ± 0.4 | 20.1 ± 0.7 | 43.6 | 7.52 | |

| SSDA1-P | L-Sorbose | 18.2 ± 1.5 | 1.2 ± 0.1 | 2.6 | 0.14 |

| This compound | 4.9 ± 0.3 | 2.5 ± 0.1 | 5.4 | 1.10 | |

| SSDA2 | L-Sorbose | 12.7 ± 1.1 | 0.9 ± 0.0 | 1.8 | 0.14 |

| This compound | 6.2 ± 0.5 | 1.5 ± 0.1 | 3.0 | 0.48 | |

| SSDA3 | L-Sorbose | 20.1 ± 1.8 | 10.5 ± 0.6 | 21.8 | 1.08 |

| This compound | 7.1 ± 0.6 | 15.2 ± 0.8 | 31.6 | 4.45 | |

| SSDB | L-Sorbose | 14.5 ± 1.3 | 0.5 ± 0.0 | 1.0 | 0.07 |

| This compound | 5.5 ± 0.4 | 0.8 ± 0.0 | 1.6 | 0.29 | |

| Data sourced from systematic characterization studies of enzymes from Ketogulonicigenium vulgare WSH-001. |

This compound Dehydrogenases (SNDH)

This compound dehydrogenase (SNDH) is another crucial enzyme in the biosynthesis of 2-KGA, specifically catalyzing the conversion of this compound. researchgate.netnih.gov Different forms of SNDH have been identified in various microorganisms, exhibiting diversity in their structure, coenzyme dependency, and catalytic products.

In Ketogulonicigenium vulgare, SNDH is responsible for converting this compound to 2-KGA. mdpi.com Notably, some SNDH enzymes from K. vulgare DSM 4025 have been found to directly convert this compound to L-ascorbic acid, as well as 2-KGA. researchgate.netasm.org This suggests a tautomerization of this compound may lead to this dual conversion. asm.org Three isozymes of SNDH (SNDH1, SNDH2, and SNDH3) were purified from this organism. asm.org SNDH1 is a homooligomer of 75-kDa subunits containing both PQQ and heme c as prosthetic groups. researchgate.netasm.org SNDH2 is composed of 75-kDa and 55-kDa subunits, while SNDH3 consists of 55-kDa subunits. asm.org

In contrast, the SNDH from Gluconobacter oxydans WSH-004 is an NAD(P)⁺-dependent enzyme. nih.gov This enzyme is a homotetramer and its activity is slightly better with NADP⁺ compared to NAD⁺. researchgate.netnih.gov Structural studies of this enzyme have revealed a redox-based regulatory mechanism involving a reversible disulfide bond between Cys295 and the catalytic Cys296, which controls the opening and closing of the substrate pocket. researchgate.netnih.gov This SNDH shows strong substrate specificity for this compound and is considered a promising candidate for metabolic engineering to enhance 2-KGA production. nih.gov

The existence of multiple isoenzymes of both SSDH and SNDH in organisms like K. vulgare likely contributes to the robustness and efficiency of the 2-KGA synthesis pathway. mdpi.com

Catalytic Capabilities in 2-KGA Production

The enzymatic conversion of this compound to 2-KGA is a key reaction in the two-step fermentation process for vitamin C synthesis. mdpi.com This transformation is catalyzed by specific enzymes known as this compound dehydrogenases (SNDHs). In addition to dedicated SNDHs, some microorganisms possess bifunctional enzymes, termed L-sorbose/L-sorbosone dehydrogenases (SSDHs), which can oxidize L-sorbose to this compound and then further oxidize this compound to 2-KGA. mdpi.com

Microorganisms such as Gluconobacter oxydans, Ketogulonicigenium vulgare, and Acetobacter liquefaciens are known producers of these enzymes. asm.orggoogle.com For instance, K. vulgare utilizes both SSDH and SNDH to convert L-sorbose to 2-KGA. mdpi.com The presence of multiple isozymes of both SSDH and SNDH in strains like K. vulgare WSH-001 enhances the efficiency and adaptability of the 2-KGA synthesis pathway. mdpi.comresearchgate.net

One notable enzyme is a unique quinoprotein L-sorbose/L-sorbosone dehydrogenase isolated from Gluconobacter oxydans DSM 4025. This single enzyme is capable of catalyzing the entire oxidation sequence from L-sorbose to 2-KGA via the this compound intermediate. tandfonline.com Similarly, studies on Acetobacter liquefaciens IFO 12258 led to the cloning of a membrane-bound this compound dehydrogenase gene. When this gene was introduced into a 2-KGA-producing strain of G. oxydans, the conversion yield from this compound to 2-KGA was significantly improved, demonstrating the catalytic potential of this enzyme. google.com In Gluconobacter melanogenus, the conversion pathway involves a membrane-bound L-sorbose dehydrogenase and a cytosolic NAD(P)-dependent this compound dehydrogenase that catalyzes the final oxidation to 2-KGA. tandfonline.comtandfonline.com

The catalytic efficiency of these enzymes is a critical factor in the industrial production of 2-KGA. Research has focused on identifying and characterizing novel dehydrogenases from various microbial sources to improve yields and process efficiency. researchgate.netwipo.int

Direct L-Ascorbic Acid Synthesis from this compound

While the primary industrial route to vitamin C proceeds via 2-KGA, research has uncovered enzymes capable of directly converting this compound to L-ascorbic acid (L-AA). This discovery opens the potential for more direct and potentially more economical fermentation processes. asm.orgresearchgate.net

A novel enzyme, this compound dehydrogenase 1 (SNDH1), isolated from Ketogulonicigenium vulgare DSM 4025, was identified as being able to directly catalyze the conversion of this compound to L-AA. asm.orgnih.govnih.gov This bacterium was found to produce L-AA from various substrates, including this compound, with resting cells converting this compound to L-AA with significant productivity. tandfonline.com Further investigation revealed that several isozymes of SNDH from K. vulgare can produce both L-AA and 2-KGA from this compound. asm.orgnih.gov

In addition to bacteria, NADP-dependent dehydrogenases that catalyze the conversion of this compound to L-ascorbic acid have also been isolated and partially purified from plant sources like bean (Phaseolus vulgaris L.) and spinach (Spinacia oleracea L.). nih.govnih.govoup.com An this compound dehydrogenase (SNDHai) from Gluconobacter oxydans N44-1 has also been identified and shown to directly produce L-ascorbic acid from this compound. google.com

The dual production of both 2-KGA and L-ascorbic acid from this compound by a single enzyme, such as the SNDHs from K. vulgare, is attributed to the tautomeric nature of the this compound substrate in aqueous solution. asm.org this compound can exist in different isomeric forms, including an open-chain form and cyclic furanose and pyranose forms. It is hypothesized that the enzyme acts on different tautomers to produce different products. tandfonline.com The oxidation of the open-chain or pyranose form of this compound is thought to yield 2-KGA, while the oxidation of the furanose (5-ring) form leads to the formation of L-ascorbic acid. tandfonline.com This suggests that the enzyme's active site can accommodate multiple conformations of the substrate, leading to this bifunctional catalytic activity.

Enzyme Isolation, Purification, and Isozyme Identification

The enzymes responsible for this compound transformation have been isolated and purified from various microbial sources, revealing the existence of multiple isozymes.

From Ketogulonicigenium vulgare DSM 4025, three distinct isozymes of this compound dehydrogenase (SNDH1, SNDH2, and SNDH3) that produce L-ascorbic acid were purified. asm.orgnih.gov

SNDH1 is a homooligomer composed of 75-kDa subunits. asm.org

SNDH2 is a heterooligomeric complex of 75-kDa and 55-kDa subunits. asm.org

SNDH3 is a homooligomer of 55-kDa subunits. asm.org Gene disruption studies indicated that a single gene, sndH, encodes the 75-kDa subunit, and the 55-kDa subunit is derived from it by cleavage of the C-terminal domain. asm.org In a separate study on K. vulgare WSH-001, five sorbose/sorbosone dehydrogenases (SSDHs) and two sorbosone dehydrogenases (SNDHs) were identified and purified. researchgate.net

From Gluconobacter oxydans DSM 4025, a bifunctional L-sorbose/L-sorbosone dehydrogenase was purified. tandfonline.com This enzyme has a molecular weight of approximately 135,000 and consists of two different subunits with molecular weights of 64,500 and 62,500. tandfonline.com

In Gluconobacter melanogenus UV10, an NAD(P)-dependent this compound dehydrogenase was purified from the cytosol fraction. tandfonline.com This enzyme was purified approximately 30-fold and was identified as a type of aldehyde dehydrogenase. tandfonline.com

An NADP-dependent this compound dehydrogenase was also partially purified from bean and spinach leaves, with molecular masses estimated at 21 and 29 kilodaltons, respectively. nih.gov

The purification of these enzymes typically involves standard chromatographic techniques, and their identification is confirmed through activity assays and molecular weight determination via SDS-PAGE. nih.gov

Coenzyme and Prosthetic Group Requirements (e.g., PQQ, Heme c, NADP+)

The catalytic activity of this compound transforming enzymes is dependent on specific coenzymes and prosthetic groups.

Pyrroloquinoline quinone (PQQ) : Many this compound dehydrogenases are quinoproteins, requiring PQQ as a non-covalently bound prosthetic group. tandfonline.com The L-sorbose/L-sorbosone dehydrogenase from G. oxydans DSM 4025 and the L-sorbose dehydrogenase from K. vulgare Y25 are both PQQ-dependent. tandfonline.comacademicjournals.org The SNDHs from K. vulgare DSM 4025 that produce L-ascorbic acid are also PQQ-dependent quinohemoproteins. asm.orgnih.gov The activity of a recombinant L-sorbose/L-sorbosone dehydrogenase from K. vulgare S2 was shown to be dependent on the addition of PQQ. nih.gov

Heme c : The L-ascorbic acid-producing SNDH1 from K. vulgare DSM 4025 contains heme c as a second prosthetic group, classifying it as a quinohemoprotein. asm.orgnih.gov The C-terminal region of the protein sequence shows similarity to c-type cytochromes, including a heme-binding motif. asm.org

NADP+ : Some this compound dehydrogenases are dependent on nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADP+) as a cofactor. An enzyme purified from the cytosol of Gluconobacter melanogenus UV10 requires either NAD+ or NADP+ for its activity, though NAD+ was superior. tandfonline.com The this compound dehydrogenases isolated from bean and spinach leaves are specifically NADP-dependent. nih.govoup.com The in vitro synthesis of 2-KLG from L-sorbose using sorbose oxidase and SNDH from G. oxydans WSH-004 also requires NADP+ as a cofactor. researchgate.net A study on Gluconobacter oxydans WSH-004 revealed a redox-based regulatory mechanism for an NADP+-dependent SNDH involving a reversible disulfide bond near the active site. researchgate.net

Optimal Environmental Conditions for Enzymatic Activity (pH, Temperature)

The catalytic efficiency of enzymes that transform this compound is highly sensitive to environmental pH and temperature.

The L-sorbose/L-sorbosone dehydrogenase from G. oxydans DSM 4025 exhibits optimal activity over a broad pH range of approximately 7.0 to 9.0. tandfonline.com The optimal temperature for this enzyme is between 30°C and 40°C. tandfonline.com

For the L-sorbose dehydrogenase from K. vulgare Y25, the optimal pH for activity is 8.0, and the optimal temperature is 35°C. The enzyme maintains stability at 35°C but loses activity rapidly at temperatures of 45°C and above. academicjournals.org

The SNDH isozymes from K. vulgare DSM 4025 show different pH optima depending on the product. For the conversion of this compound to L-ascorbic acid, the optimal pH is between 7.0 and 8.0. In contrast, for 2-KGA production, the activity is higher at pH values above 8.5. nih.gov These enzymes exhibit high activity for both reactions across a broad temperature range of 20°C to 40°C. nih.gov

A coenzyme-independent L-sorbose dehydrogenase from Gluconobacter has been described with an optimal pH range of 6.5 to 8.0 and an optimal temperature range of 45°C to 55°C. google.com

Interactive Table: Optimal Conditions for this compound Transforming Enzymes You can sort the table by clicking on the headers.

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |

| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | 7.0 - 9.0 | 30 - 40 |

| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | 8.0 | 35 |

| SNDHs (for L-AA production) | Ketogulonicigenium vulgare DSM 4025 | 7.0 - 8.0 | 20 - 40 |

| SNDHs (for 2-KGA production) | Ketogulonicigenium vulgare DSM 4025 | >8.5 | 20 - 40 |

| Coenzyme-independent L-Sorbose Dehydrogenase | Gluconobacter sp. | 6.5 - 8.0 | 45 - 55 |

Effects of Metal Ions and Enzyme Inhibitors

The activity of enzymes involved in this compound transformation can be significantly influenced by the presence of various metal ions and chemical inhibitors.

For the L-sorbose/L-sorbosone dehydrogenase from G. oxydans DSM 4025, activity is strongly inhibited by Cu²⁺, Mn²⁺, and Fe³⁺. The chelating agents EDTA and EGTA also act as strong inhibitors. In contrast, Mg²⁺ and Ca²⁺ did not show any significant effect on the enzyme's activity. tandfonline.com

The activity of L-sorbose dehydrogenase from K. vulgare Y25 is strongly inhibited by Co²⁺ and Cu²⁺. Conversely, the addition of Ca²⁺ was found to greatly stimulate its activity. academicjournals.org Similarly, a membrane-bound L-sorbose dehydrogenase from Gluconobacter melanogenus is stimulated by Co²⁺ but inhibited by Cu²⁺. wikipedia.org

The SNDH isozymes from K. vulgare DSM 4025 are almost completely inhibited by Cu²⁺. Monoiodoacetate also commonly inactivates these enzymes. No significant enhancement of activity was observed with the metal ions tested. asm.org

A coenzyme-independent L-sorbose dehydrogenase is reported to be inhibited by Cu²⁺ and monoiodoacetate, while Co²⁺ and Fe³⁺ were found to be stimulating. google.com

Interactive Table: Effects of Metal Ions and Inhibitors on this compound Transforming Enzymes You can sort the table by clicking on the headers.

| Enzyme | Source Organism | Inhibitors | Stimulators | No Effect |

| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | Cu²⁺, Mn²⁺, Fe³⁺, EDTA, EGTA | - | Mg²⁺, Ca²⁺ |

| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | Co²⁺, Cu²⁺ | Ca²⁺ | - |

| SNDH Isozymes | Ketogulonicigenium vulgare DSM 4025 | Cu²⁺, Monoiodoacetate | - | - |

| Membrane-bound L-Sorbose Dehydrogenase | Gluconobacter melanogenus | Cu²⁺ | Co²⁺ | - |

| Coenzyme-independent L-Sorbose Dehydrogenase | Gluconobacter sp. | Cu²⁺, Monoiodoacetate | Co²⁺, Fe³⁺ | - |

Advanced Structural Biology and Reaction Mechanisms of this compound Dehydrogenase

This compound dehydrogenase (SNDH) is a pivotal enzyme in the biosynthesis of 2-keto-L-gulonic acid (2-KLG), a direct precursor to vitamin C. The intricate details of its structure and catalytic mechanism are fundamental to understanding its function.

Three-Dimensional Crystal Structures and Active Site Architecture

The three-dimensional crystal structure of this compound dehydrogenase from Gluconobacter oxydans reveals a sophisticated molecular architecture. The enzyme is composed of three distinct domains: a catalytic domain, a cofactor-binding domain, and a bridging domain. nih.gov The catalytic and cofactor-binding domains are characterized by a typical β/α/β Rossmann fold, a common structural motif in nucleotide-binding proteins. nih.govresearchgate.net

Redox-Based Conformational Dynamics and Substrate Binding

A key feature of this compound dehydrogenase from G. oxydans is its regulation by a redox-based conformational switch. researchgate.netnih.gov This mechanism involves a reversible disulfide bond formation between two cysteine residues, Cys295 and the catalytic Cys296. researchgate.netnih.gov

Under oxidizing conditions, a disulfide bond forms between these two residues, leading to a "closed" conformation. researchgate.netresearchgate.netnih.gov In this state, the substrate pocket is constricted, preventing the entry of the this compound substrate. researchgate.net Conversely, under reducing conditions, the disulfide bond is cleaved, resulting in an "open" conformation. This open state allows for substrate binding and subsequent catalysis. researchgate.net This dynamic switching between oxidized and reduced states provides a physiological control mechanism for the enzyme's activity. researchgate.netembopress.orgembopress.org The mutation of C296 to alanine (B10760859) (C296A) prevents the formation of this disulfide bond, leaving the substrate pocket permanently open. researchgate.net

Role of Specific Amino Acid Residues in Catalysis and Cofactor Coordination

Specific amino acid residues within the active site of this compound dehydrogenase are crucial for its catalytic activity and for the binding of the NADP⁺ cofactor. Cys296 is a key catalytic residue, directly involved in the hydride transfer from the substrate. researchgate.netnih.gov The adjacent Cys295 residue is essential for the redox-switch mechanism. researchgate.net

Site-directed mutagenesis studies have identified other important residues. For instance, mutations of residues lining the substrate channel can impact enzyme activity. researchgate.net Multiple sequence alignments have helped to identify conserved residues likely involved in proton transfer and cofactor coordination. researchgate.net The binding of the NADP⁺ cofactor is influenced by the conformation of the catalytic loop containing Cys296. researchgate.netnih.gov In the oxidized state, access for NADP⁺ is restricted. nih.gov In the active, reduced form, the enzyme can bind NADP⁺, which is essential for the oxidation of this compound. researchgate.net

Electron Transfer Pathways

The electron transfer pathways in this compound transformation vary depending on the specific type of dehydrogenase. For the NAD(P)⁺-dependent this compound dehydrogenase found in the cytoplasm of organisms like Gluconobacter oxydans, the electron acceptor is NAD(P)⁺, which is reduced to NAD(P)H. researchgate.netasm.org

In other bacteria, such as Ketogulonicigenium vulgare, there are membrane-bound, quinoprotein this compound dehydrogenases. asm.orgresearchgate.netmdpi.com These enzymes are typically located in the periplasmic space and contain pyrroloquinoline quinone (PQQ) and, in some cases, a heme c group as prosthetic groups. asm.orgresearchgate.netmdpi.comnih.gov In these systems, electrons are transferred from this compound to PQQ. From the reduced PQQ, electrons are then passed to a cytochrome c, and finally to the terminal cytochrome c oxidase in the respiratory chain, coupling the oxidation of this compound to cellular respiration. asm.orgresearchgate.netmdpi.comacademicjournals.org

Ancillary Enzymes Affecting this compound Pool

The concentration of this compound within a cell is not solely dependent on its production but is also influenced by the activity of other enzymes that can act upon it.

This compound Reductases (NADPH-dependent)

This compound reductases are enzymes that catalyze the NADPH-dependent reduction of this compound back to L-sorbose or D-sorbitol. researchgate.netnih.gov These enzymes have been identified and characterized in several Gluconobacter species. researchgate.netnih.govnih.govoup.com

An NADPH-dependent L-sorbose reductase was purified and crystallized from the cytosolic fraction of Gluconobacter melanogenus. nih.gov This enzyme catalyzes the reversible oxidation-reduction between D-sorbitol and L-sorbose, showing a preference for the reduction of L-sorbose in the presence of NADPH. nih.gov The gene for a similar NADPH-dependent L-sorbose reductase has been identified in Gluconobacter suboxydans, and its disruption leads to an inability to assimilate L-sorbose, indicating that its primary physiological role is in L-sorbose utilization rather than production. nih.gov These reductases play a role in the intracellular assimilation of L-sorbose by converting it to D-sorbitol. nih.govnih.gov

| Enzyme Property | Value/Characteristic (from G. melanogenus) |

| Molecular Weight (Native) | 60 kDa |

| Subunit Composition | Homodimer (2 x 30 kDa subunits) |

| Cofactor | NADPH |

| Optimal pH (L-sorbose reduction) | 5.0-7.0 |

| Optimal pH (D-sorbitol oxidation) | 7.0-9.0 |

| Reaction Preference | Reduction of L-sorbose to D-sorbitol |

Sorbose Oxidases in L-Sorbose to this compound Oxidation

The enzymatic oxidation of L-sorbose to this compound is a critical step in various biotechnological processes, most notably in the production of 2-keto-L-gulonic acid (2-KGA), a direct precursor to vitamin C. researchgate.netresearchgate.net This conversion is primarily catalyzed by a group of enzymes broadly referred to as sorbose oxidases or dehydrogenases, which are found in several microorganisms. tandfonline.comnih.gov These enzymes exhibit diverse characteristics regarding their structure, cofactors, and catalytic efficiencies.

Research has identified and characterized several key enzymes from different bacterial species that are responsible for the L-sorbose to this compound transformation. While some are classified as dehydrogenases, others are true oxidases that utilize molecular oxygen and produce hydrogen peroxide.

In Gluconobacter oxydans WSH-004, an enzyme responsible for this oxidation was identified as a sorbose oxidase (SOX) rather than a dehydrogenase. researchgate.net A key characteristic of this SOX is the production of hydrogen peroxide (H₂O₂) during the oxidation of L-sorbose, which was also found to inhibit the enzyme's activity. researchgate.net The preferred electron acceptor for this enzyme is Phenazine (B1670421) methosulfate (PMS). researchgate.net

Another well-studied enzyme is a quinoprotein L-sorbose/L-sorbosone dehydrogenase from Gluconobacter oxydans DSM 4025. tandfonline.comnih.gov This single enzyme is unique as it catalyzes not only the oxidation of L-sorbose to this compound but also the subsequent oxidation of this compound to 2-KGA. tandfonline.comnih.gov It is a heterodimeric protein with subunits of approximately 64.5 kDa and 62.5 kDa and utilizes pyrroloquinoline quinone (PQQ) as a non-covalently bound prosthetic group. tandfonline.comnih.gov This enzyme displays broad substrate specificity but is inhibited by EDTA and EGTA. tandfonline.comnih.gov

Similarly, a coenzyme-independent L-sorbose dehydrogenase has been isolated from the genus Gluconobacter, which shows high substrate specificity for L-sorbose. google.com This enzyme is inhibited by copper ions (Cu²⁺) and monoiodoacetate. google.com In Ketogulonicigenium vulgare Y25, a PQQ-dependent L-sorbose dehydrogenase has also been characterized. This enzyme can sequentially oxidize L-sorbose to 2-KGA in vitro, a distinct advantage in industrial production. academicjournals.org Its activity is significantly stimulated by calcium ions (Ca²⁺). academicjournals.org

The "sorbosone pathway" has also been described in bacteria like Pseudomonas putida, where the oxidation of L-sorbose to this compound is a reversible reaction mediated by soluble enzymes. nih.gov

The kinetic properties of these enzymes vary. For instance, the sorbose oxidase from G. oxydans WSH-004 has an apparent Michaelis constant (Km) for L-sorbose of 117 mM when using DCIP as the electron acceptor. researchgate.net The L-sorbose/L-sorbosone dehydrogenase from G. oxydans DSM 4025 has a Km of 230 mM for L-sorbose. tandfonline.com A different L-sorbose dehydrogenase from Gluconobacter showed a Km of 102 ± 10 mM. google.com The enzyme from K. vulgare Y25 has a lower Km for L-sorbose at 21.9 mM, indicating a higher affinity for its substrate. academicjournals.org

Research Findings on Sorbose Oxidizing Enzymes

The following tables summarize the characteristics and kinetic parameters of various enzymes involved in the oxidation of L-sorbose to this compound, as documented in scientific literature.

Table 1: Properties of Sorbose Oxidases and Dehydrogenases This interactive table details the properties of various enzymes that catalyze the oxidation of L-sorbose.

| Enzyme Name | Source Organism | Molecular Weight (kDa) | Subunits (kDa) | Prosthetic Group/Cofactor | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|---|

| Sorbose Oxidase (SOX) | Gluconobacter oxydans WSH-004 | Not specified | Not specified | Not specified | 7.0 researchgate.net | 50 researchgate.net |

| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | ~135 tandfonline.comnih.gov | 64.5 and 62.5 tandfonline.comnih.gov | Pyrroloquinoline quinone (PQQ) tandfonline.comnih.gov | 7.0 - 9.0 tandfonline.comnih.gov | Not specified |

| L-Sorbose Dehydrogenase | Gluconobacter sp. | Not specified | ~58 ± 5 google.com | Coenzyme-independent google.com | 6.5 - 8.0 google.com | 45 - 55 google.com |

| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | 60.5 academicjournals.org | Not specified | Pyrroloquinoline quinone (PQQ) academicjournals.org | 8.0 academicjournals.org | 35 academicjournals.org |

Table 2: Kinetic Parameters for L-Sorbose Oxidation This interactive table presents the kinetic constants for L-sorbose for different enzymes.

| Enzyme Name | Source Organism | Km for L-Sorbose (mM) | Electron Acceptor Used for Km Determination |

|---|---|---|---|

| Sorbose Oxidase (SOX) | Gluconobacter oxydans WSH-004 | 117 researchgate.net | Dichlorophenolindophenol (DCIP) researchgate.net |

| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | 230 tandfonline.com | Dichlorophenolindophenol (DCIP) tandfonline.com |

| L-Sorbose Dehydrogenase | Gluconobacter sp. | 102 ± 10 google.com | Dichlorophenolindophenol (DCIP) google.com |

Biotechnological Production and Engineering of L Sorbosone Pathways

Industrial Significance in L-Ascorbic Acid Manufacturing

The modern industrial production of vitamin C predominantly uses a two-step fermentation process, which replaced most of the purely chemical steps of the original Reichstein process. researchgate.netmdpi.com This method is considered more environmentally friendly and cost-effective. researchgate.net

The process begins with the fermentation of D-sorbitol into L-sorbose, a highly efficient conversion (approaching 98%) carried out by the bacterium Gluconobacter oxydans. mdpi.comnih.govresearchgate.net The second, more complex step involves the conversion of L-sorbose into 2-keto-L-gulonic acid (2-KGA). mdpi.comresearchgate.net This is typically achieved through a mixed-culture fermentation, most commonly using Ketogulonicigenium vulgare as the primary producer and a companion bacterium, such as Bacillus megaterium, to support its growth. nih.govresearchgate.netmdpi.com

In this second stage, K. vulgare performs a two-step oxidation:

L-sorbose is oxidized to L-sorbosone by L-sorbose dehydrogenase (SDH). sci-hub.sesemanticscholar.org

this compound is then oxidized to 2-KGA by this compound dehydrogenase (SNDH). sci-hub.sesemanticscholar.org

This mixed-culture system is complex but achieves a high yield of over 97% for the conversion of L-sorbose to 2-KGA. nih.govsci-hub.se The resulting 2-KGA is then chemically converted into L-ascorbic acid. researchgate.netresearchgate.net

To overcome the complexities and costs associated with the two-step, mixed-culture process, significant research has focused on developing a one-step fermentation strategy. nih.govnih.gov The goal is to engineer a single microbial strain capable of converting D-sorbitol directly to 2-KGA or even L-ascorbic acid. researchgate.net This approach could revolutionize the vitamin C industry by simplifying the process, reducing energy consumption, and lowering capital costs. nih.govresearchgate.net

A primary strategy involves metabolically engineering Gluconobacter oxydans, the highly efficient L-sorbose producer, to also perform the subsequent conversion to 2-KGA. nih.gov This has been attempted by introducing the genes for L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH) from Ketogulonicigenium vulgare into G. oxydans. nih.govscience.gov Researchers have successfully co-expressed SDH and SNDH in G. oxydans, achieving significant production of 2-KGA from D-sorbitol in a single fermentation step. mdpi.comencyclopedia.pub Further innovations include the direct conversion of this compound to L-ascorbic acid, a reaction catalyzed by certain novel this compound dehydrogenases, which could lead to an even more direct and efficient one-step process. nih.govgoogle.comasm.org

Microbial Fermentation for this compound Production

The microbial production of this compound is a focal point for improving vitamin C synthesis. Optimization of fermentation parameters and the selection and engineering of specific microbial strains are key to maximizing the accumulation of this intermediate.

The efficiency of microbial processes involving this compound is highly dependent on fermentation conditions. Key parameters that are optimized include pH, temperature, and substrate concentration. For instance, the activity of this compound dehydrogenase from Gluconobacter oxydans DSM 4025 has been shown to be optimal at a pH between 7.0 and 8.2 and a temperature range of 20°C to 50°C. google.com

Substrate concentration is another critical factor. Studies on Gluconobacter oxydans have shown that the initial concentration of D-sorbitol can range from 20 to 200 g/L without significant inhibitory effects on its conversion to L-sorbose. researchgate.net In the subsequent conversion step, optimizing the L-sorbose concentration is crucial for maximizing the yield of 2-KGA. Fed-batch cultivation strategies are often employed to maintain optimal substrate levels and avoid inhibition, leading to high product concentrations. tandfonline.com For example, a fed-batch process feeding D-sorbitol resulted in a final L-sorbose concentration of 320 g/L. mdpi.com

| Microorganism | Substrate | Product | Key Optimization Parameter | Reported Finding | Citation |

|---|---|---|---|---|---|

| Gluconobacter oxydans | D-Sorbitol | L-Sorbose | Substrate Concentration | No inhibition observed with D-sorbitol concentrations from 20 to 200 g/L. | researchgate.net |

| Gluconobacter oxydans DSM 4025 | This compound | L-Ascorbic Acid | pH and Temperature | Optimal pH is 7.0-8.2; optimal temperature is 20-50°C. | google.com |

| Ketogulonicigenium vulgare & Bacillus subtilis | L-Sorbose | 2-Keto-L-gulonic acid | Medium Composition (Fed-batch) | Optimized medium yielded 71.21 g/L of 2-KGA from an initial L-sorbose concentration of 92.5 g/L. | tandfonline.com |

| Ketogulonicigenium vulgare DSM 4025 | This compound | L-Ascorbic Acid | Cell density and incubation time | Produced 1.37 g/L of L-ascorbic acid from 5.0 g/L of this compound in 4 hours. | tandfonline.comnih.gov |

Several microbial strains are central to the biotransformation pathways involving this compound. The choice of strain is critical for achieving high yields and specificity.

Gluconobacter oxydans : This bacterium is the industrial workhorse for the initial oxidation of D-sorbitol to L-sorbose. researchgate.netacs.org Certain strains, like G. oxydans T-100, naturally possess the enzymatic machinery (L-sorbose dehydrogenase and this compound dehydrogenase) to convert D-sorbitol all the way to 2-KGA. asm.org Mutant strains of G. oxydans have also been developed specifically to accumulate this compound from L-sorbose, which are then used as hosts for screening this compound dehydrogenase genes. asm.org

Ketogulonicigenium vulgare : This is the primary microorganism used in the second step of the two-step fermentation process. researchgate.net It efficiently converts L-sorbose to 2-KGA via the intermediate this compound. mdpi.comsemanticscholar.org Strains like K. vulgare DSM 4025 have been shown to not only produce 2-KGA but also surprisingly to produce L-ascorbic acid directly from substrates like D-sorbitol, L-sorbose, and this compound. tandfonline.comnih.gov This strain produced 1.37 g/L of L-ascorbic acid from this compound under resting cell conditions. nih.gov

Acetobacter liquefaciens : The gene for a membrane-bound this compound dehydrogenase (SNDH), which converts this compound to 2-KGA, was successfully cloned from A. liquefaciens IFO 12258 and expressed in G. oxydans, demonstrating the potential of sourcing enzymes from different bacterial genera. asm.org

Genetic and Metabolic Engineering for Pathway Enhancement

Genetic and metabolic engineering have become powerful tools for optimizing the this compound pathway to enhance the production of vitamin C precursors. These strategies aim to increase the efficiency of existing pathways, introduce new capabilities into industrial microorganisms, and redirect metabolic flux toward the desired product.

Key engineering strategies include:

Overexpression of Pathway Enzymes : A common approach is to clone the genes for L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH) and express them in a suitable host. In one study, SDH and SNDH genes from K. vulgare WSH-001 were introduced into G. oxydans WSH-003. nih.gov This allowed the engineered strain to produce 2-KGA directly from D-sorbitol.

Fusion Proteins and Linkers : To improve the efficiency of multi-step enzymatic conversions, researchers have fused key enzymes together. The fusion of SDH and SNDH from K. vulgare using different peptide linkers led to a significant increase in 2-KGA production in G. oxydans, with the best construct yielding 32.4 g/L of 2-KLG. nih.gov

Enhancement of Cofactor Supply : Many dehydrogenases involved in the this compound pathway, including SDH and SNDH, depend on the cofactor pyrroloquinoline quinone (PQQ). semanticscholar.orgnih.gov Engineering the host strain to enhance the biosynthesis of PQQ has been shown to improve the production of 2-KGA. In one study, this strategy, combined with other modifications, increased the final 2-KLG titer to 39.2 g/L. nih.gov

Elimination of Competing Pathways : To maximize the carbon flux towards this compound and its derivatives, competing metabolic pathways are often knocked out. In G. oxydans, the conversion of D-sorbitol can also lead to byproducts like D-fructose. acs.orgbiorxiv.org Systematically knocking out genes for various dehydrogenases that lead to byproduct formation has been shown to significantly enhance the yield of L-sorbose, the precursor to this compound. nih.govresearchgate.net

| Engineered Strain | Genetic Modification | Substrate | Result | Citation |

|---|---|---|---|---|

| Gluconobacter oxydans WSH-003 | Expression of SDH and SNDH from K. vulgare WSH-001. | D-Sorbitol | Produced 4.9 g/L of 2-KGA. | nih.gov |

| Gluconobacter oxydans WSH-003 | Fusion expression of SDH and SNDH with a linker peptide. | D-Sorbitol | Produced 32.4 g/L of 2-KGA. | nih.gov |

| Gluconobacter oxydans WSH-003 | Fusion expression of SDH-SNDH plus enhancement of PQQ biosynthesis. | D-Sorbitol | Final 2-KGA production improved to 39.2 g/L. | nih.gov |

| Gluconobacter oxydans G624 | Expression of SDH and SNDH from G. oxydans T-100 with an improved promoter. | D-Sorbitol | Achieved high-level production of 2-KGA (130 g/L). | asm.org |

| Gluconobacter oxydans MD-16 | Knockout of 16 different dehydrogenase genes. | D-Sorbitol | Achieved an L-sorbose conversion ratio of 99.60%. | researchgate.net |

Gene Cloning and Heterologous Expression of Dehydrogenases

The biosynthesis of this compound from L-sorbose is catalyzed by L-sorbose dehydrogenase (SDH), and its subsequent conversion to 2-KLG is mediated by this compound dehydrogenase (SNDH). A critical step in engineering efficient microbial cell factories is the identification, cloning, and expression of these key dehydrogenases in suitable host organisms.

Researchers have successfully isolated and cloned genes encoding for both SDH and SNDH from various microorganisms. For instance, the genes for SDH and SNDH from Gluconobacter oxydans T-100, a strain capable of converting D-sorbitol to 2-KLG, have been cloned and sequenced. nih.gov The open reading frames for SNDH and SDH were found to be 1,497 and 1,599 nucleotides long, respectively. nih.gov Expression of this genetic material in Escherichia coli confirmed the enzymatic activities of both dehydrogenases. nih.gov

Similarly, the gene for a membrane-bound this compound dehydrogenase has been cloned from Acetobacter liquefaciens IFO 12258. asm.org The successful expression of this gene in G. oxydans IFO 3293 and its derivatives led to the correct localization of the enzyme in the host's membrane. asm.org This resulted in a significant improvement in the conversion of this compound to 2-KLG by resting cells, with the molar conversion yield increasing from approximately 25% to 83%. asm.org

Heterologous expression of these dehydrogenases is a common strategy. For example, SDH and SNDH from Ketogulonicigenium vulgare have been overexpressed in G. oxydans to enhance the production of 2-KLG from L-sorbose. nih.gov The choice of the host organism is crucial, with E. coli often being used for initial cloning and enzyme characterization due to its well-established genetic tools and rapid growth. frontiersin.org However, for industrial production, expressing these enzymes in a host like G. oxydans, which is already proficient in precursor synthesis, is often preferred. mdpi.comasm.org

Overexpression Strategies for Key Enzymes (SSDH, SNDH)

To increase the metabolic flux towards this compound and its subsequent product, 2-KLG, overexpression of the rate-limiting enzymes is a widely adopted strategy. The key enzymes in this pathway are sorbose/sorbosone dehydrogenase (SSDH) and this compound dehydrogenase (SNDH). mdpi.com In K. vulgare, the conversion of L-sorbose to 2-KGA is carried out by these two types of dehydrogenases. researchgate.net SSDH can catalyze the conversion of L-sorbose to both this compound and directly to 2-KGA, while SNDH is responsible for the conversion of this compound to 2-KGA. mdpi.comresearchgate.net

Studies have shown that the co-expression of SDH and SNDH can significantly increase the yield of 2-KLG. nih.gov In one instance, the co-expression of these enzymes from G. oxydans T100 in an engineered G. oxydans G624 strain resulted in a 2-KGA yield of 130 g/L from 150 g/L of D-sorbitol. mdpi.com Overexpression of SDH and SNDH from K. vulgare in G. oxydans is another strategy that has been explored to achieve a one-step-single-strain fermentation process for 2-KLG. nih.gov

Furthermore, research has identified multiple isoenzymes of SSDH and SNDH in strains like K. vulgare WSH-001, which possesses five SSDHs and two SNDHs. mdpi.com Systematic characterization of these isoenzymes revealed that only SSDA1 and SSDA3 have high activity for the direct conversion of L-sorbose to 2-KLG. researchgate.net This detailed understanding allows for the selection and targeted overexpression of the most efficient enzymes to maximize product yield.

| Host Strain | Overexpressed Enzyme(s) | Substrate | Product | Reported Yield Improvement |

| G. oxydans G624 | SDH and SNDH from G. oxydans T100 | D-sorbitol | 2-KGA | 130 g/L of 2-KGA from 150 g/L of D-sorbitol mdpi.com |

| E. coli BL21(DE3) | SDH and SNDH | L-sorbose | 2-KGA | Co-expression showed improved 2-KGA production compared to expressing SDH alone researchgate.net |

| K. vulgare | sndhg or sndhp | L-sorbose | 2-KGA | Overexpression of sndhp led to byproduct formation, while adaptive evolution of the consortium improved conversion rates nih.gov |

Rational Design and Directed Evolution for Improved Enzyme Activity

While overexpression of key enzymes can increase product titers, the intrinsic catalytic efficiency of these enzymes can still be a limiting factor. Rational design and directed evolution are powerful protein engineering techniques used to improve enzyme properties such as activity, stability, and substrate specificity.

A computer-aided semi-rational design approach has been successfully applied to enhance the activity of this compound dehydrogenase (SNDH) from Gluconobacter oxydans WSH-004. acs.orgnih.gov By analyzing the enzyme's substrate pocket and performing multiple sequence alignments, researchers established three modification strategies: expanding the substrate pocket entrance, engineering residues within the pocket, and enhancing electron transfer. acs.orgnih.gov This approach led to the identification of mutants with significantly increased specific activity. For example, the mutant L460V exhibited a 100% increase in specific activity compared to the wild-type enzyme. acs.orgnih.gov

Directed evolution, which involves generating a library of enzyme variants followed by high-throughput screening for improved function, is another valuable tool. For instance, a high-throughput screening platform has been developed for a FAD-dependent L-sorbose dehydrogenase to improve its relatively low enzyme activity. frontiersin.org This platform facilitates the screening of a large number of mutants, enabling the identification of variants with enhanced catalytic efficiency for the conversion of L-sorbose. frontiersin.org

These engineering strategies provide a pathway to overcome the limitations of native enzymes and further boost the productivity of this compound-producing microbial strains. acs.org

| Enzyme | Engineering Strategy | Key Findings |

| This compound dehydrogenase (SNDH) from G. oxydans WSH-004 | Computer-aided semi-rational design | Mutants S453A, L460V, and E471D showed 20%, 100%, and 10% increased specific activity, respectively. acs.orgnih.gov |

| L-sorbose dehydrogenase (SDH) | High-throughput screening platform development | Established a reliable platform for screening more efficient FAD-dependent SDH mutants. frontiersin.org |

Host Strain Engineering for Enhanced Product Yields (e.g., Aldosterone (B195564) Reductase Knockouts)

Optimizing the metabolic network of the host organism is as crucial as engineering the primary pathway enzymes. Host strain engineering aims to redirect metabolic flux towards the desired product by eliminating competing pathways and byproducts.

A notable example is the knockout of aldosterone reductase genes in E. coli. nih.govfrontiersin.org These enzymes can potentially act on this compound or other intermediates in the pathway, leading to the formation of unwanted byproducts. By using CRISPR/Cas9 technology, researchers have successfully knocked out eight aldosterone reductase genes in E. coli BL21(DE3). nih.gov This engineered strain, when used to express SDH and SNDH, showed an altered product profile, demonstrating the importance of eliminating competing enzymatic activities. nih.gov

Another strategy involves the suppression of pathways that consume the substrate or product. In the production of 2-KLG from D-sorbitol in G. oxydans, the formation of L-idonate is a significant competing pathway. nih.govasm.org Chemical mutation of the host strain has been employed to suppress the L-idonate pathway, resulting in a substantial increase in 2-KLG production. nih.govasm.org Furthermore, knocking out genes related to the L-sorbose-specific phosphotransferase system (PTS) in E. coli has also been explored to prevent the consumption of the L-sorbose substrate through native metabolic pathways. nih.govfrontiersin.org

These targeted genetic modifications in the host strain are essential for creating a more efficient and specific cell factory for this compound and its derivatives.

Promoter and Expression System Optimization

In the context of this compound and 2-KLG production, researchers have found that strong promoters from E. coli, such as the tufB promoter, can be highly effective in G. oxydans. mdpi.comasm.org The replacement of the native promoter of the SDH and SNDH genes with the E. coli tufB promoter led to a significant improvement in 2-KLG production. nih.govasm.org In another study, various constitutive promoters were tested in E. coli for the expression of SDH, with the PcspA promoter showing the highest 2-KLG titer. frontiersin.org

The optimization of the expression system also involves selecting the appropriate vector and host combination. Shuttle vectors, which can replicate in both E. coli and the production host (e.g., G. oxydans), are often used to facilitate cloning and expression. nih.govasm.org The development of high-throughput screening platforms allows for the rapid evaluation of different promoters, hosts, and expression conditions to identify the optimal combination for maximizing product yield. nih.govfrontiersin.org

| Host Strain | Promoter | Target Gene(s) | Outcome |

| G. oxydans NB6939 | E. coli tufB | SDH and SNDH | High-level production of 2-KLGA (88 mg/ml) asm.org |

| E. coli BL21(DE3) | PcspA | SDH | Highest 2-KLG titer (2.42 g/L) among tested constitutive promoters frontiersin.org |

| G. oxydans G624 | Original promoter replaced with E. coli tufB | SDH and SNDH | Improved production of 2-KLGA nih.govmdpi.com |

Enzyme Fusion Technologies for Pathway Integration

Enzyme fusion technology is an innovative strategy to enhance the efficiency of multi-step enzymatic reactions by spatially co-localizing the enzymes involved. This is achieved by genetically fusing the enzymes, often with a linker peptide, into a single polypeptide chain. This proximity can facilitate substrate channeling, where the product of one enzyme is directly transferred to the active site of the next enzyme, minimizing the diffusion of intermediates into the bulk solvent and reducing the formation of byproducts.

In the context of the this compound pathway, enzyme fusion has been explored for L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH). A study introduced different combinations of five SDHs and two SNDHs from Ketogulonicigenium vulgare WSH-001 into Gluconobacter oxydans WSH-003. researchgate.net To further enhance the production of 2-KLG, ten different linker peptides were used for the fusion expression of SDH and SNDH. The results showed that the use of an optimal linker for enzyme fusion led to a significant increase in the 2-KLG titer, demonstrating the potential of this strategy for pathway integration and optimization. researchgate.net

Process Development and Scale-Up Considerations

The successful transition of a laboratory-scale biotechnological process to an industrial scale presents numerous challenges. For the production of this compound and its derivatives, several factors must be carefully considered to ensure a robust, reproducible, and economically viable process.

One of the primary challenges in scaling up is maintaining optimal and consistent environmental conditions within the bioreactor. sagentia.com Parameters such as temperature, pH, and dissolved oxygen levels, which are relatively easy to control in small-scale flasks, become more difficult to manage in large industrial fermenters. sagentia.com Inefficient mixing in large vessels can lead to gradients in these parameters, as well as in nutrient and substrate concentrations, which can negatively impact cell growth and product formation. worldpharmatoday.com

Mass transfer limitations, particularly for oxygen, are a common issue in high-cell-density fermentations. sagentia.com The oxygen transfer rate (OTR) must be sufficient to meet the respiratory demands of the microbial culture. As the scale of the fermenter increases, the surface area-to-volume ratio decreases, making it more challenging to achieve adequate oxygenation.

To address these challenges, a systematic approach to process development is required. americanpharmaceuticalreview.com This involves the use of scale-down models, such as well-instrumented benchtop bioreactors, to mimic the conditions of large-scale fermenters. americanpharmaceuticalreview.com These models allow for the optimization of process parameters and the identification of critical process control points before moving to a larger scale. adebiotech.org Furthermore, a thorough understanding of the microbial physiology and the metabolic pathway is essential for developing robust and high-yielding industrial fermentation processes.

Advanced Analytical Methodologies for L Sorbosone and Its Intermediates

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components from a mixture. chembeez.comnih.gov In the context of L-sorbosone analysis, it allows for the isolation of the target molecule from a complex fermentation broth containing substrates like D-sorbitol or L-sorbose, the product 2-KLG, and various byproducts.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound and its key intermediates, L-sorbose and 2-KLG. chembeez.comnih.govnih.gov This method is favored for its speed, reliability, and high resolution, making it ideal for routine analysis of numerous samples generated during fermentation studies. nih.govlipidmaps.org

Researchers have developed various isocratic HPLC methods for the simultaneous determination of these compounds in fermentation broths. lipidmaps.orgeragene.com A common approach involves using an anion exchange column, such as an Aminex column, with a mobile phase consisting of dilute acid or a buffer like ammonium (B1175870) formate (B1220265) or potassium phosphate (B84403). nih.govlipidmaps.org For instance, a method for analyzing 2-KLG and its stereoisomer, 2-keto-D-gluconic acid (2-KDG), utilizes a shim-pack CLC-NH2 column with an ammonium dihydrogen phosphate solution (pH 4.1) as the mobile phase. eragene.com Detection is typically performed using a UV/VIS detector at a wavelength of 210 nm, where these keto acids exhibit strong absorbance. lipidmaps.orgeragene.com

For carbohydrates like L-sorbose and D-sorbitol, which lack a UV chromophore, a refractive index (RI) detector is commonly employed. wikipedia.orgfishersci.at The separation of these sugars is often achieved on a carbohydrate-specific column with a mobile phase of acetonitrile (B52724) and water. wikipedia.org The ability to quantify L-sorbose consumption and the formation of this compound and 2-KLG in real-time is crucial for process control and yield optimization. wikipedia.orgnih.govwikipedia.org

Table 1: Example HPLC Parameters for Analysis of this compound and Related Compounds

| Analyte(s) | Column Type | Mobile Phase | Flow Rate | Detector | Reference |

|---|---|---|---|---|---|

| 2-KLG, 2-KDG | Aminex Anion Exchange / Shim-pack CLC-NH2 | Ammonium formate / 0.015 M NH4H2PO4 (pH 4.1) | 1.0 mL/min | UV (210 nm) | nih.goveragene.com |

| L-Sorbose, D-Sorbitol | Carbohydrate Column (e.g., Calcium type cation-exchange) | Acetonitrile:Water (82:18, v/v) / Water | 0.8 - 2.0 mL/min | Refractive Index (RI) | wikipedia.orgfishersci.at |

| This compound, 2-KLG | HPLC (details not specified) | Not specified | Not specified | Not specified | fishersci.ca |

While HPLC is the primary tool for quantification, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve as valuable complementary methods for purity assessment and initial identification. mpg.defishersci.cauni.lu

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of fermentation. mpg.defishersci.cafishersci.ca It allows for the qualitative visualization of the conversion of L-sorbose to this compound and subsequently to 2-KLG. wikipedia.orgfishersci.ca By spotting the fermentation broth on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the different compounds separate based on their polarity. Visualization can be achieved using methods like UV light or chemical staining agents, providing a quick snapshot of the reaction's status. mpg.de Although primarily qualitative, TLC can be used to estimate the relative concentrations of the components. fishersci.ca

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID), is another powerful technique for the analysis of volatile or derivatized compounds. fishersci.atfishersci.cauni.lu For non-volatile sugars and acids like this compound intermediates, a derivatization step is typically required to make them volatile enough for GC analysis. fishersci.at GC can provide high-resolution separation and is used for both qualitative and quantitative analysis of these compounds in complex mixtures, often confirming results obtained by HPLC. nih.gov The combination of GC with mass spectrometry (GC-MS) is particularly powerful for definitive identification. nih.govwikidata.orglabsolu.ca

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent analytical tool for determining the detailed molecular structure of organic compounds in solution. fishersci.senih.govinnexscientific.comctdbase.org It provides information about the chemical environment of specific atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, NMR is crucial for understanding its conformational state in aqueous solutions. fishersci.ca Structural analysis by ¹³C-NMR, for example, can provide insights into the different forms this compound might adopt, such as its furanose or pyranose ring forms. fishersci.campg.de This information is vital for understanding the substrate specificity of the enzymes that act upon it, like this compound dehydrogenase. fishersci.ca Two-dimensional (2D) NMR techniques further enhance structural elucidation by revealing correlations between different nuclei within the molecule, helping to piece together its complete structure. fishersci.seinnexscientific.com

Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the precise molecular weight of a compound. wikidata.orglabsolu.cawmcloud.org This capability is essential for confirming the identity of this compound and its intermediates. nih.gov